
Glyceric acid
Overview
Description
Glyceric acid (C₃H₆O₄) is a three-carbon hydroxycarboxylic acid with hydroxyl groups at the α- and β-positions and a carboxylic acid group at the γ-position. It is a key intermediate in central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, where it links carbohydrate and lipid metabolism . This compound is also a product of glycerol oxidation, often studied in electrochemical and catalytic systems for its role in generating value-added chemicals like glycolic acid and formic acid . Its derivatives, such as hydroxycinnamoyl-glyceric acid, are implicated in plant phenolic metabolism and food science .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Glyceric Acid can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Catalytic oxidation methods have also been developed, utilizing catalysts such as platinum or palladium to facilitate the reaction under milder conditions .
Industrial Production Methods: Biotechnological production of DL-Glyceric Acid involves the use of acetic acid bacteria, such as Gluconobacter frateurii, which can convert glycerol to DL-Glyceric Acid under aerobic conditions. Optimization of glycerol concentration and aeration rate can yield high concentrations of DL-Glyceric Acid .
Types of Reactions:
Oxidation: DL-Glyceric Acid can undergo further oxidation to produce tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Oxidation: Nitric acid, oxygen, or catalytic systems.
Reduction: Hydrogen gas in the presence of a catalyst.
Esterification: Alcohols and acid catalysts.
Amidation: Amines and coupling agents.
Major Products:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Esterification: Glyceric acid esters.
Amidation: this compound amides.
Scientific Research Applications
Biotechnological Production
Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Recent studies have shown that specific strains of acetic acid bacteria can convert glycerol into D-glyceric acid with yields exceeding 80 g/L under optimized conditions . This biotechnological approach not only enhances the value of glycerol but also provides a sustainable method for producing this compound.
This compound has been found to possess various biological activities:
- Cell Viability and Collagen Production : Research indicates that this compound and its glucosyl derivatives can enhance the viability of skin cells and promote collagen production in vitro . This suggests potential applications in dermatological formulations aimed at improving skin health.
- Protective Effects : this compound derivatives have demonstrated protective effects against heat-induced protein aggregation, which could be beneficial in developing therapeutic agents for conditions associated with protein misfolding .
Functional Materials
This compound is being explored for its use in developing bio-related functional materials:
- Surfactants : The sodium salt of diacylated this compound exhibits superior surface tension-lowering activity, making it a candidate for use in surfactants and emulsifiers in cosmetic and pharmaceutical formulations .
- Hydrogel Formation : this compound can be utilized to create hydrogels with unique properties suitable for drug delivery systems, enhancing the stability and release profiles of active pharmaceutical ingredients .
Environmental Applications
The microbial production of this compound from raw glycerol not only provides a value-added product but also contributes to waste management by utilizing glycerol, which is often considered an environmental pollutant. This bioconversion process highlights the role of this compound in sustainable practices within the chemical industry.
Astrobiological Significance
Recent research has indicated that this compound may play a role in the origins of life. Studies conducted under simulated extraterrestrial conditions have successfully synthesized this compound from carbon dioxide-rich icy environments . This finding suggests that this compound could have been present on early Earth or delivered via comets, contributing to the biochemical processes necessary for life.
Case Study 1: Dermatological Applications
A study investigated the effects of this compound on skin fibroblasts, revealing that it significantly increases cell proliferation and collagen synthesis. This research supports the potential use of this compound in anti-aging skincare products.
Case Study 2: Bioconversion Processes
Research focusing on optimizing fermentation conditions for D-glyceric acid production demonstrated that varying aeration rates and glycerol concentrations could enhance yields. The study utilized Gluconobacter frateurii as a model organism, showcasing effective biotechnological approaches to produce high-value chemicals from renewable resources.
Data Table: Summary of this compound Applications
Mechanism of Action
DL-Glyceric Acid exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis, where it is phosphorylated to form glycerate-3-phosphate, which then enters the glycolytic pathway. It also plays a role in the degradation of serine, where it is converted to pyruvate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Glyceric acid belongs to the family of small hydroxycarboxylic acids, which includes glycolic acid (C₂H₄O₃), lactic acid (C₃H₆O₃), and malic acid (C₄H₆O₅). Key structural differences and their implications are summarized below:
This compound’s high oxygenation (C/O = 0.75) leads to unique challenges in analytical chemistry, such as discrepancies in collision cross-section (ΩN₂) predictions compared to less-oxygenated acids like fumaric or succinic acid .
Reactivity and Chemical Behavior
Oxidation Pathways
This compound is a critical intermediate in glycerol electrooxidation. At 0.5 V vs. RHE, it undergoes sequential two-electron oxidation to form glycolic and formic acids, while higher potentials (0.6 V) favor C–C cleavage, yielding these products directly . In contrast, lactic acid resists C–C cleavage due to its single hydroxyl group, instead forming pyruvate under oxidative conditions .
Catalytic Selectivity
Catalyst composition significantly impacts this compound production. Gold (Au) catalysts achieve 58–74% selectivity for this compound in glycerol oxidation, whereas platinum (Pt) catalysts favor formic acid (40% selectivity) due to stronger C–C bond activation . This contrasts with glycolic acid, which forms consistently across catalysts but at lower yields (24–28%) .
Key Research Findings and Contradictions
Catalytic Mechanisms: While Kwon et al. (2012) proposed this compound as an intermediate in glycerol oxidation , Roquet et al. (1994) argued glycolic and formic acids are primary products .
Analytical Challenges : this compound’s high oxygenation causes larger errors (8.5–9.2% RD%) in ΩN₂ predictions compared to succinic acid (RD% ≈ 1–4%) .
Biological Significance : Unlike glycolic acid (linked to glyoxylate metabolism), this compound’s role in oxidative stress response is unique among hydroxy acids .
Q & A
Q. What analytical methods are recommended for detecting and quantifying glyceric acid in biological samples?
Basic
To detect this compound in complex biological matrices like serum, employ 2D NMR spectroscopy (e.g., HSQC, TOCSY) for structural identification, as it resolves overlapping signals in polar metabolites . For quantification, pair high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) using isotopically labeled internal standards (e.g., -glyceric acid) to ensure precision. Validate methods with spike-recovery experiments to account for matrix effects .
Q. How can researchers resolve contradictions in this compound excretion levels observed across metabolic studies?
Advanced
Contradictions often arise from variability in sample preparation or analytical sensitivity. Use meta-analysis frameworks to harmonize
Standardize protocols : Ensure uniform sample collection (e.g., fasting vs. postprandial) and storage conditions (−80°C with protease inhibitors).
Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like diet or comorbidities.
Cross-validation : Replicate findings in independent cohorts using orthogonal methods (e.g., NMR and LC-MS) .
Q. What metabolic pathways involve this compound, and how do they relate to rare diseases?
Basic
this compound is a key intermediate in glycerolipid metabolism and the pentose phosphate pathway . Mutations in GLYCTK (glycerate kinase) disrupt its conversion to hydroxypyruvate, leading to D-glyceric aciduria , characterized by neurological impairments. Conversely, L-glyceric aciduria stems from defects in HOGA1, causing renal dysfunction. Study these pathways using CRISPR-edited cell models to map enzyme kinetics and substrate specificity .
Q. What experimental parameters are critical for studying this compound’s role in prebiotic phosphorylation reactions?
Advanced
Simulate prebiotic conditions by:
pH control : Maintain mildly alkaline conditions (pH 8–9) to favor phosphorylation.
Temperature gradients : Use hydrothermal vent analogs (60–80°C) to assess thermal stability.
Mineral catalysis : Test montmorillonite clays or hydroxyapatite as catalysts for this compound phosphorylation. Monitor reaction progress via -NMR to track phosphate incorporation .
Q. How should researchers design in vitro models to investigate this compound’s biomedical applications?
Basic
For toxicity or efficacy studies:
Cell lines : Use primary hepatocytes or renal proximal tubule cells to model metabolic and excretory roles.
Dose-response curves : Titrate this compound (0.1–10 mM) to identify therapeutic vs. cytotoxic thresholds.
Controls : Include α-ketoglutarate or glycolate as comparators to assess pathway specificity .
Q. What strategies are effective for integrating this compound data into multi-omics frameworks?
Advanced
Combine metabolomics with transcriptomics/proteomics :
Correlation networks : Use WGCNA (weighted gene co-expression network analysis) to link this compound levels to gene clusters (e.g., GLYCTK, HOGA1).
Pathway enrichment : Tools like MetaboAnalyst or KEGG mapper contextualize findings within broader metabolic networks.
Machine learning : Train classifiers on integrated datasets to predict disease phenotypes .
Q. How can researchers address challenges in quantifying this compound isomers (D- vs. L-forms)?
Basic
Differentiate isomers using chiral chromatography (e.g., Chiralpak IG-U column) with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1). Validate enantiomeric resolution via circular dichroism (CD) spectroscopy. For high-throughput workflows, adopt enzymatic assays with isomer-specific dehydrogenases .
Q. What evidence supports this compound’s relevance in prebiotic chemistry, and how can this be tested experimentally?
Advanced
Theoretical models suggest this compound’s phosphorylation under prebiotic conditions could yield precursors to ATP. Test this via:
Abiotic synthesis : React glyceraldehyde with phosphate donors (e.g., ammonium dihydrogen phosphate) under UV irradiation.
Stability assays : Use Arrhenius plots to determine activation energy for decomposition.
Comparative analysis : Contrast with other sugar acids (e.g., tartaric acid) to assess uniqueness .
Q. How do environmental factors (e.g., diet, microbiota) influence this compound levels in human cohorts?
Advanced
Design longitudinal studies with:
Dietary logs : Track intake of glycerol-rich foods (e.g., fermented beverages).
Microbiome profiling : Correlate fecal microbiota (e.g., Bifidobacterium) with urinary this compound via 16S rRNA sequencing.
Causal inference : Apply Mendelian randomization to disentangle genetic vs. environmental contributions .
Q. What statistical approaches are optimal for analyzing this compound’s association with metabolic syndrome?
Basic
Use multivariate logistic regression adjusted for age, BMI, and insulin resistance. Stratify analyses by sex due to hormonal modulation of glycerate metabolism. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals .
Properties
IUPAC Name |
2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43110-90-3 (mono-potassium salt) | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80861979 | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-81-4, 600-19-1 | |
Record name | Glyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glyceric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyceric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 600-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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